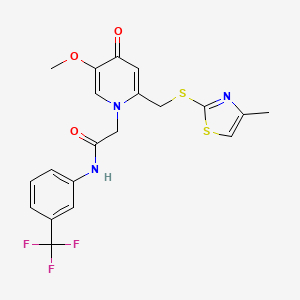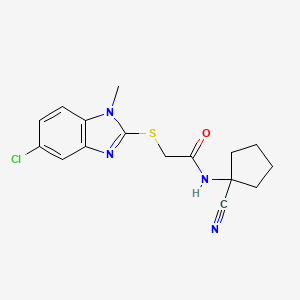
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis involves a series of steps converting precursor molecules into the target compound. Studies like those by Rehman et al. (2013) and Siddiqui et al. (2014) describe synthesizing similar sulfanyl acetamide compounds through multi-step reactions, involving esterification, hydrazide formation, and subsequent cyclization to achieve the desired oxadiazole or other heterocyclic frameworks, followed by alkylation or acylation steps to introduce the sulfanyl acetamide group (Rehman et al., 2013) (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide has been elucidated using techniques like NMR, IR, and mass spectrometry, as indicated in the synthesis and characterization studies. These techniques confirm the presence of specific functional groups and the overall structure of the synthesized compounds (Bai et al., 2013).
Chemical Reactions and Properties
Chemical reactions and properties include the reactivity of the compound with various reagents, its behavior under different chemical conditions, and the formation of products. Research on similar sulfanyl acetamides demonstrates their potential reactivity towards enzymatic inhibition and their role as intermediates in the synthesis of more complex molecules (Abbasi et al., 2020).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure contribute to understanding the compound's physical state and behavior under various conditions. For instance, the crystal structure analysis of related compounds provides insights into their molecular arrangement and interactions, impacting their physical stability and solubility (Cai et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's potential applications and behavior in various environments. Studies on compounds with similar structures have explored their antibacterial and anti-enzymatic activities, highlighting the importance of the sulfanyl acetamide group in biological interactions (Rehman et al., 2016).
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of structurally related compounds often involves multi-step reactions, where intermediates such as chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide undergo cyclization to form complex structures like 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. These processes highlight the chemical versatility and reactivity of such frameworks, enabling the derivation of various heterocyclic compounds with potential biological applications (Markosyan et al., 2018).
Potential Biological Activities
Compounds with benzimidazole, sulfonamide, and acetamide groups have been explored for various biological activities. For instance, derivatives containing sulfonamide moieties are investigated for their antibacterial and antifungal properties due to their mechanism of inhibiting bacterial carbonic anhydrases, which are essential for biosynthetic processes. This property is leveraged in the design of new antimicrobial agents (Darwish et al., 2014). Moreover, compounds featuring these moieties have shown potential in antitumor activity evaluation, where they are tested against various cancer cell lines, revealing significant leads for further anticancer drug development (Yurttaş et al., 2015).
特性
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-21-13-5-4-11(17)8-12(13)19-15(21)23-9-14(22)20-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYNNBSDPKITHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)
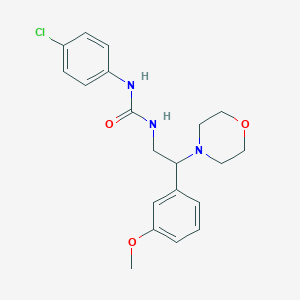
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2480246.png)
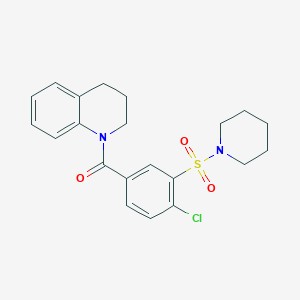

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)
![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)

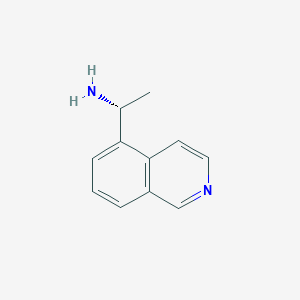
![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)
![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)

![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)
